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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-1H-indole-3-carboxylate is a pivotal heterocyclic compound belonging to
the indole family, a class of molecules renowned for its prevalence in bioactive natural products
and pharmaceuticals. Its scaffold is a key intermediate in the synthesis of a wide array of
therapeutic agents, demonstrating significant potential in the fields of oncology and virology.
This technical guide provides a comprehensive overview of its chemical properties, synthesis,
spectroscopic data, and its emerging role in drug discovery, with a focus on its utility as a
precursor to potent antiviral and anticancer compounds. Detailed experimental protocols and
data are presented to facilitate further research and development.

Chemical and Physical Properties

Methyl 5-hydroxy-1H-indole-3-carboxylate is a solid organic compound with the molecular
formula C10HoNOs. Its structure features an indole core, substituted with a hydroxyl group at

the 5-position and a methyl carboxylate group at the 3-position. These functional groups are

critical to its reactivity and its utility as a versatile building block in organic synthesis.
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Property Value Reference
methyl 5-hydroxy-1H-indole-3-

IUPAC Name [1]
carboxylate

Molecular Formula C10HoNOs3 [1]

Molecular Weight 191.18 g/mol [1]

CAS Number 112332-96-4

Light pink to off-white
Appearance _ [2]
crystalline powder

Water Solubility Insoluble [2]
) Slightly soluble in methanol
Organic Solvents [2]
and DMSO
Predicted XlogP 2.2 [3]

Synthesis Protocols

The synthesis of methyl 5-hydroxy-1H-indole-3-carboxylate typically involves the
esterification of the corresponding carboxylic acid, which can be synthesized through various
indole formation reactions. Below are representative protocols for its synthesis.

Nenitzescu Indole Synthesis (for the core structure)

The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindole derivatives from
a benzoquinone and an ethyl f-aminocrotonate. While this method typically yields the ethyl
ester, it is a fundamental step in producing the core scaffold.

Experimental Protocol:

o Reaction Setup: In a suitable reaction vessel, dissolve p-benzoquinone in a solvent such as
acetone or ethanol.

« Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate to the benzoquinone
solution at room temperature with stirring.
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Reaction: The reaction mixture is stirred for several hours to days, often at room temperature
or with gentle heating, until the reaction is complete (monitored by TLC).

Work-up and Purification: The reaction mixture is concentrated, and the resulting crude
product is purified by column chromatography on silica gel to yield ethyl 5-hydroxy-2-methyl-
1H-indole-3-carboxylate.[4]

Fischer-Speier Esterification of 5-Hydroxy-1H-indole-3-
carboxylic acid

This protocol describes the direct esterification of the corresponding carboxylic acid to the

methyl ester.

Experimental Protocol:

Reaction Setup: To a 100 mL round-bottom flask, add 5-hydroxy-1H-indole-3-carboxylic acid
(1 eq) and a magnetic stir bar.[5]

Solvent and Catalyst: In a fume hood, add anhydrous methanol (in large excess), which
serves as both the reactant and the solvent. Stir the mixture. Slowly and carefully add a
catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[5]

Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress is
monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess methanol under reduced pressure.

Purification: Pour the cooled reaction mixture into ice-cold water, which may cause the
product to precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and
dry over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product
can be further purified by recrystallization.[5]
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Fischer-Speier Esterification Workflow
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Caption: Workflow for the synthesis via Fischer-Speier Esterification.
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Spectroscopic Data

The structural elucidation of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is confirmed through
various spectroscopic techniques. The following tables provide representative data,
extrapolated from the closely related methyl indole-3-carboxylate and other substituted indoles.

[6]7]

H NMR Spectroscopy

Chemical Shift (3)

ppm (Predicted) Multiplicity Number of Protons  Assignment
~11.5 brs 1H N-H

~8.9 s 1H O-H

~7.8 d 1H Hoo

~7.4 d 1H Hod

~7.2 d 1H Ho7

~6.8 dd 1H H-6

~3.8 S 3H -OCHs

Solvent: DMSO-ds

3C NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b058338?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_data_for_methyl_indole_3_carboxylate_NMR_IR_MS.pdf
https://www.rsc.org/suppdata/d1/qo/d1qo00105a/d1qo00105a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Chemical Shift (8) ppm (Predicted) Carbon Assignment

~165.0 C=0
~152.0 C-5
~136.0 C-7a
~131.0 C-2
~127.0 C-3a
~113.0 C-7
~112.0 C-6
~107.0 C-4
~103.0 C-3
~51.0 -OCHs

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Wavenumber (cm~?)
(Predicted)

Intensity

Bond Vibration

~3400 Strong, Broad O-H Stretch

~3300 Strong, Broad N-H Stretch
~3100-3000 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1670 Strong C=0 Stretch (Ester)
~1600, 1480 Medium C=C Stretch (Aromatic)
~1250 Strong C-0 Stretch (Ester)

Mass Spectrometry (MS)
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m/z (Predicted) Adduct
192.0655 [M+H]*
214.0474 [M+Na]*
190.0509 [M-H]-

Data predicted for C10HoNO3[3]

Biological Activity and Applications in Drug
Development

The 5-hydroxy-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry,
with derivatives exhibiting a broad range of biological activities. This makes Methyl 5-Hydroxy-
1H-Indole-3-Carboxylate a highly valuable starting material for the synthesis of novel
therapeutic agents.

Antiviral Activity

Numerous studies have highlighted the potent antiviral properties of 5-hydroxyindole
derivatives. They have shown promise against a variety of viruses, including Hepatitis B Virus
(HBV), influenza, and coronaviruses.

o Anti-HBV Activity: A series of ethyl 5-hydroxy-1H-indole-3-carboxylates were synthesized
and evaluated for their anti-HBV activities. Several compounds exhibited significant inhibition
of HBV DNA replication, with some derivatives showing much greater potency than the
control drug, lamivudine.[8]

e Anti-SARS-CoV-2 Activity: A derivative of 5-methoxyindole-3-carboxylic acid, structurally
related to the title compound, demonstrated a complete inhibition of SARS-CoV-2 replication
at a concentration of 52.0 uM.[9][10] This compound also showed interferon-inducing activity
and suppressed the formation of syncytia induced by the viral spike protein.[11]
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Compound . .. .
Virus Activity Metric  Value Reference
Class

Ethyl 5-hydroxy-
1H-indole-3-

HBV ICso0 1.52 pg/mL [8]
carboxylate

deriv.

Ethyl 5-hydroxy-
1H-indole-3-

HBV ICso0 15.41 pg/mL [8]
carboxylate

deriv.

6-bromo-5-

methoxy-indole- 1.06 pg/mL (Sl =
SARS-CoV-2 ICso0 [10][11]

3-carboxylate 78.6)

deriv.

Ethyl 5-hydroxy-
indole-3- ) ] High at 25

Influenza A In vivo efficacy [12]
carboxylate mg/kg/day

deriv.

Experimental Protocol: Antiviral Assay (General)

o Cell Culture: Appropriate host cells (e.g., HepG2 2.2.15 for HBV, Vero E6 for SARS-CoV-2)
are cultured in 96-well plates.

» Compound Treatment: Cells are treated with serial dilutions of the test compound.
 Viral Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).

 Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72
hours).

o Quantification: The extent of viral replication is quantified using methods such as quantitative
PCR (gPCR) for viral DNA/RNA, or an ELISA for viral antigens. The 50% inhibitory
concentration (ICso) is then calculated.
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Anticancer Activity

The indole nucleus is a cornerstone in the development of anticancer drugs. Derivatives of 5-
hydroxyindole-3-carboxylic acid have been investigated for their cytotoxic effects against
various cancer cell lines.

 Activity against Breast Cancer: A study on novel 5-hydroxyindole-3-carboxylic acid and its
ester derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line.
One ester derivative demonstrated a half-maximal effective concentration (ECso) of 4.7 uM,
with no significant toxicity to normal human dermal fibroblast cells.[13]

Compound . .. .
o Cell Line Activity Metric  Value Reference
ass

Ethyl 5-hydroxy-
indole-3-

MCF-7 ECso 4.7 uM [13]
carboxylate

deriv.

Other Ethyl 5-
hydroxy-indole-3-

MCF-7 ECso <10 puM [13]
carboxylate

deriv.

Experimental Protocol: MTT Assay for Cytotoxicity

o Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach
overnight.

o Compound Treatment: The cells are treated with various concentrations of the test
compound for 48-72 hours.

e MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is
added to each well. Live, metabolically active cells reduce the yellow MTT to purple
formazan crystals.

» Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.
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o Absorbance Reading: The absorbance is measured on a plate reader at a specific
wavelength (e.g., 570 nm). The ECso value is calculated from the dose-response curve.

Signaling Pathways in Cancer

Indole-based compounds are known to modulate several critical signaling pathways implicated
in cancer progression, such as cell proliferation, survival, and angiogenesis. While specific
studies on Methyl 5-Hydroxy-1H-Indole-3-Carboxylate are limited, the general mechanisms
of related indole compounds provide a strong rationale for its potential anticancer effects.

Potential Anticancer Signaling Pathways Modulated by Indole Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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